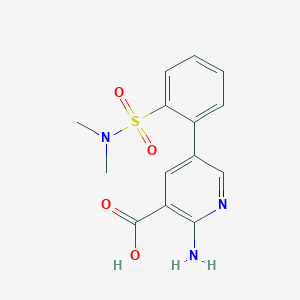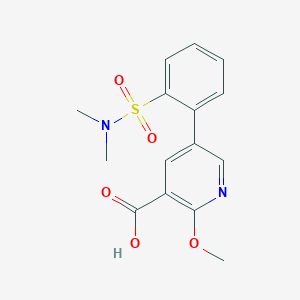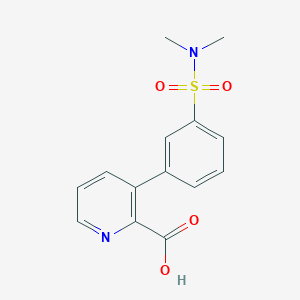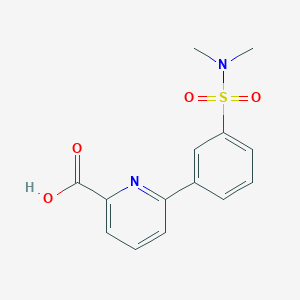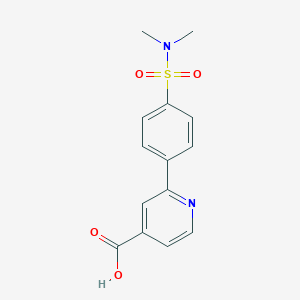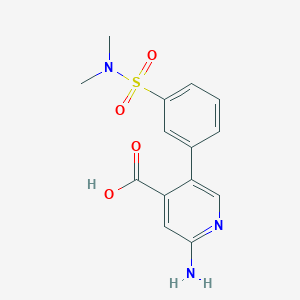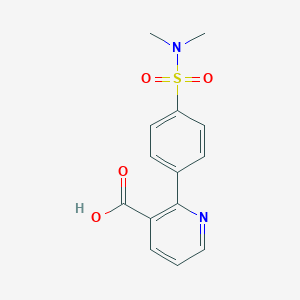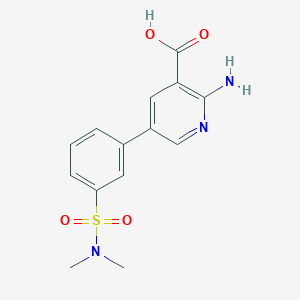
2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, also known as DMSA, is a naturally occurring organic compound with a variety of applications in scientific research and laboratory experiments. DMSA is a derivative of nicotinic acid, and is commonly used as a chelating agent to bind heavy metals and other ions. This compound has been studied extensively in recent years, and has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% has been widely used in scientific research, particularly in the fields of biochemistry, toxicology, and pharmacology. It has been used to study the effects of heavy metals and other toxins on the body, as well as to assess the efficacy of various drugs. It has also been used to study the effects of oxidative stress on cells, as well as to study the effects of various drugs on the central nervous system.
Mécanisme D'action
2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% works by binding to heavy metals and other ions, forming a chelate complex with them. This chelate complex is then excreted from the body, allowing for the removal of the heavy metals and other toxins. This process is known as chelation therapy, and is widely used to treat heavy metal poisoning.
Biochemical and Physiological Effects
2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory effects, as well as to reduce oxidative stress. It has also been found to have neuroprotective effects, as well as to improve cognitive function. Additionally, 2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% has been found to have anti-cancer effects, as well as to reduce the toxicity of certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% in laboratory experiments is its ability to bind to heavy metals and other ions, allowing for their removal from the body. This can be beneficial when studying the effects of heavy metals and other toxins on the body. However, 2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% can also bind to essential metals and other ions, which can be detrimental when studying their effects on the body. Additionally, 2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% can be toxic at high concentrations, and can interfere with certain laboratory tests.
Orientations Futures
Future research on 2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% should focus on its potential applications in the treatment of heavy metal poisoning and other conditions. Additionally, further research should be conducted to determine the optimal dosage and administration of 2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% for various conditions. Additionally, more research should be conducted to determine the effects of 2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% on other metals and ions, as well as to determine its safety and efficacy for use in laboratory experiments. Finally, further research should be conducted to determine the potential long-term effects of 2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% on the body.
Méthodes De Synthèse
2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% is synthesized by reacting nicotinic acid with 3-N,N-dimethylsulfamoylphenyl in an aqueous solution. This reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and can be carried out at temperatures ranging from room temperature to about 100°C. The reaction is complete when the pH of the solution is neutral.
Propriétés
IUPAC Name |
2-amino-5-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-17(2)22(20,21)11-5-3-4-9(6-11)10-7-12(14(18)19)13(15)16-8-10/h3-8H,1-2H3,(H2,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNCQYYXNARFSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

